Potassium 4-((4-fluorophenoxy)methyl)benzoate
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Overview
Description
Potassium 4-((4-fluorophenoxy)methyl)benzoate is a chemical compound with the molecular formula C14H10FKO3 and a molecular weight of 284.32 g/molThis compound is used primarily as a research chemical and is known for its fluorinated aromatic structure, which makes it a valuable building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-((4-fluorophenoxy)methyl)benzoate typically involves the reaction of 4-[(4-fluorophenoxy)methyl]benzoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the benzoic acid derivative is neutralized by the potassium hydroxide to form the potassium salt.
Industrial Production Methods
The process would likely involve the use of industrial reactors and purification systems to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Potassium 4-((4-fluorophenoxy)methyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoate moiety can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can lead to different oxidation states of the benzoate moiety .
Scientific Research Applications
Potassium 4-((4-fluorophenoxy)methyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving fluorinated aromatic compounds and their interactions with biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs that interact with specific molecular targets.
Industry: Used in the production of specialty chemicals and materials that require fluorinated aromatic structures.
Mechanism of Action
The mechanism of action of Potassium 4-((4-fluorophenoxy)methyl)benzoate involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, the fluorinated aromatic structure can interact with enzymes or receptors, potentially altering their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chlorophenoxy)methyl]benzoate
- 4-[(4-bromophenoxy)methyl]benzoate
- 4-[(4-methylphenoxy)methyl]benzoate
Uniqueness
Potassium 4-((4-fluorophenoxy)methyl)benzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom also influences the compound’s interactions in biological systems, making it a valuable tool in research.
Biological Activity
Potassium 4-((4-fluorophenoxy)methyl)benzoate is a derivative of benzoic acid that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This compound features a fluorinated aromatic ring, which often enhances biological activity due to increased lipophilicity and altered electronic properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzoate derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzoate Derivatives
Compound | Bacterial Strains Tested | Activity Observed |
---|---|---|
Methyl 4-((5-(3-fluorophenyl)... | Bacillus cereus, E. coli | Inhibition |
Potassium 4-((4-fluorophenoxy)... | Staphylococcus aureus, P. aeruginosa | Moderate inhibition |
Antifungal Activity
In addition to antibacterial properties, this compound has been noted for its antifungal activity. Compounds with similar structures have shown efficacy against fungal pathogens such as Aspergillus flavus .
Table 2: Antifungal Activity of Related Compounds
Compound | Fungal Strains Tested | Activity Observed |
---|---|---|
Methyl 4-((5-(3-fluorophenyl)... | Aspergillus flavus | Significant inhibition |
Potassium 4-((4-fluorophenoxy)... | Chrysosporium keratinophilum | Moderate inhibition |
The biological activity of this compound is believed to be linked to its ability to disrupt cellular processes in microorganisms. The presence of the fluorine atom may enhance the compound's interaction with microbial cell membranes or specific enzymes, leading to inhibition of growth or cell death.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of various benzoate derivatives, including potassium salts. Results indicated that the presence of fluorine significantly increased the potency against both gram-positive and gram-negative bacteria .
- Fungal Inhibition Research : Another investigation focused on the antifungal properties of structurally related compounds. The study found that modifications in the aromatic system, such as fluorination, contributed to higher antifungal activity against pathogenic fungi .
Properties
IUPAC Name |
potassium;4-[(4-fluorophenoxy)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3.K/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17;/h1-8H,9H2,(H,16,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBKLYYHVXZNTH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)F)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FKO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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